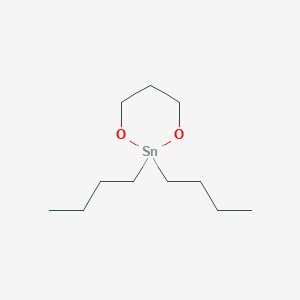

2,2-Dibutyl-1,3,2-dioxastanninane

Description

Historical Context and Evolution of Organotin Compounds in Synthetic Chemistry

The journey of organotin chemistry began in the mid-19th century. In 1849, Edward Frankland was the first to isolate an organotin compound, specifically diethyltin (B15495199) diiodide. lupinepublishers.comdaneshyari.com Shortly after, in 1852, Löwig's work on the reaction of alkyl halides with a tin-sodium alloy is often cited as the formal beginning of organotin chemistry. lupinepublishers.comlupinepublishers.com The development of the field accelerated significantly in the early 1900s, largely due to the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org

By 1935, hundreds of publications on organotin chemistry had appeared, with notable contributions from chemists like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com A major turning point for the field was the discovery of industrial applications for organotin compounds. lupinepublishers.com Their use as stabilizers for polyvinyl chloride (PVC), agricultural biocides, and wood preservatives spurred a resurgence in organotin research. lupinepublishers.comlupinepublishers.com Van der Kerk and his colleagues in the Netherlands were instrumental in this development. lupinepublishers.comlupinepublishers.com The 1960s brought another key discovery: the ability of the tin atom in organotin compounds to expand its coordination number beyond the typical four. lupinepublishers.comlupinepublishers.com

Today, organotin compounds are integral to many industrial processes, serving as catalysts, stabilizers, and synthetic intermediates. wikipedia.org Their continued study reveals new applications and a deeper understanding of their chemical behavior.

General Classification and Key Structural Motifs of Cyclic Organotin Oxides

Organotin compounds are broadly classified based on the oxidation state of the tin atom, with tin(IV) compounds being the most common and widely used. wikipedia.org They can also be categorized by the number of organic substituents attached to the tin atom (R_nSnX_{4-n}, where n=1-4). gelest.com

Cyclic organotin oxides are a specific subgroup of organotin compounds containing a -Sn-O-Sn- linkage, known as a stannoxane. wikipedia.org Diorganotin oxides (R₂SnO) are particularly prone to forming complex structures. Unlike their silicon and germanium counterparts, simple monomeric stannanones (R₂Sn=O) are generally not stable and instead polymerize or form cyclic structures. wikipedia.org The nature of the organic substituents (R) plays a crucial role in determining the final structure; bulky groups can lead to the formation of cyclic trimers (with Sn₃O₃ rings) or dimers (with Sn₂O₂ rings). wikipedia.org

A key structural feature of many organotin oxides, especially diorgano- and monoorgano- derivatives, is the tendency of the tin atom to be hypercoordinated. wikipedia.org This means the tin center can have a coordination number of five or six, adopting geometries such as trigonal bipyramidal or octahedral. wikipedia.orgresearchgate.net This is often achieved through intermolecular association, where oxygen atoms from one molecule coordinate to the tin atom of another, leading to the formation of dimers, trimers, oligomers, or extended polymers. researchgate.net

| Structural Motif | Description | Example |

| Stannoxane | Contains a Tin-Oxygen-Tin (-Sn-O-Sn-) linkage. wikipedia.org | Distannoxanes (R₃SnOSnR₃) wikipedia.org |

| Cyclic Trimer | A six-membered ring composed of alternating tin and oxygen atoms (Sn₃O₃). wikipedia.org | Formed from R₂SnO with very bulky R groups. wikipedia.org |

| Dimer | A four-membered ring of alternating tin and oxygen atoms (Sn₂O₂), often formed through intermolecular coordination. researchgate.net | Dimeric structures of 2,2-dialkyl-1,3,2-dioxastannolanes in solution. psu.edu |

| Polymer | Extended chains formed through intermolecular Sn-O coordination. researchgate.net | The solid-state structure of 2,2-dibutyl-1,3,2-dioxastannane. researchgate.net |

Specific Research Focus on 2,2-Dibutyl-1,3,2-dioxastanninane: Significance and Scope

This compound is a specific type of cyclic organotin oxide, a six-membered ring containing a tin atom bonded to two oxygen atoms, which are in turn part of a propane-1,3-diol backbone. This compound is synthesized from the reaction of dibutyltin (B87310) oxide with 1,3-propanediol (B51772). chemsrc.com

The significance of this compound and related compounds, like its five-membered ring analogue 2,2-dibutyl-1,3,2-dioxastannolane (B1628406), lies in their fascinating structural chemistry and their utility in organic synthesis. psu.edu Research has shown that in the solid state, this compound exists as a polymer where monomer units are linked by four-membered (SnO)₂ rings. researchgate.net In this polymeric structure, the tin atom is hypercoordinated. researchgate.net

Properties

CAS No. |

3744-99-8 |

|---|---|

Molecular Formula |

C11H24O2Sn |

Molecular Weight |

307.02 g/mol |

IUPAC Name |

2,2-dibutyl-1,3,2-dioxastanninane |

InChI |

InChI=1S/2C4H9.C3H6O2.Sn/c2*1-3-4-2;4-2-1-3-5;/h2*1,3-4H2,2H3;1-3H2;/q;;-2;+2 |

InChI Key |

BQLIPEULMSXUKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn]1(OCCCO1)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dibutyl 1,3,2 Dioxastanninane

Established Synthetic Pathways via Stannylation Reactions

The most common and well-established method for the synthesis of 2,2-Dibutyl-1,3,2-dioxastanninane involves the direct stannylation of 1,3-propanediol (B51772) with dibutyltin (B87310) oxide. chemsrc.com This condensation reaction is typically carried out in a non-polar aprotic solvent, such as toluene (B28343) or benzene, and is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

The reaction proceeds as follows:

This method is widely adopted due to the commercial availability and relatively low cost of the starting materials. The polymeric nature of dibutyltin oxide necessitates heating to achieve sufficient reactivity with the diol. The removal of water is crucial as the reaction is reversible, and the presence of water can lead to the hydrolysis of the product.

Exploration of Alternative Precursors and Reaction Conditions

While dibutyltin oxide is the most frequently used tin precursor, an alternative and often more reactive starting material is dibutyltin dimethoxide. rsc.org The reaction with 1,3-propanediol proceeds with the elimination of methanol (B129727), which can be removed by distillation to drive the equilibrium towards the product.

The reaction using dibutyltin dimethoxide is as follows:

This pathway can sometimes offer milder reaction conditions and may be preferable in cases where the substrates are sensitive to the higher temperatures required for the azeotropic removal of water. However, dibutyltin dimethoxide is generally more expensive and moisture-sensitive than dibutyltin oxide.

The choice of solvent can also influence the reaction. While toluene is standard for azeotropic water removal, other high-boiling, non-coordinating solvents can be employed. The reaction temperature is typically the reflux temperature of the chosen solvent to ensure efficient removal of the water or methanol byproduct.

Strategies for Functionalization and Introduction of Substituents

The functionalization of this compound can be approached in two primary ways: by using substituted 1,3-diols as starting materials to introduce substituents onto the carbon backbone of the dioxastanninane ring, or by utilizing the formed stannylene acetal (B89532) as an intermediate to direct reactions on a substrate.

Synthesis of Substituted 2,2-Dibutyl-1,3,2-dioxastanninanes

By employing substituted 1,3-propanediols, a variety of functionalized 2,2-Dibutyl-1,3,2-dioxastanninanes can be prepared. For instance, the use of 2-methyl-1,3-propanediol (B1210203) or 2,2-dimethyl-1,3-propanediol would yield the corresponding C-substituted dioxastanninanes. The synthetic procedure remains analogous to the parent compound, involving the condensation with dibutyltin oxide or dimethoxide. These substituted derivatives can be valuable in fine-tuning the steric and electronic properties of the stannylene acetal for specific applications.

Use as a Stannylene Acetal for Regioselective Reactions

A major application of this compound is its use as a temporary protecting and activating group for diols, particularly in carbohydrate chemistry. The formation of the stannylene acetal enhances the nucleophilicity of one of the oxygen atoms, allowing for highly regioselective acylations, alkylations, and other modifications. nih.gov For example, the reaction of a sugar molecule containing a 1,3-diol moiety with this compound, followed by the addition of an acylating agent, can lead to the selective acylation of one hydroxyl group over the other.

Considerations for Optimized Yield and Purity in Laboratory Synthesis

To achieve high yield and purity of this compound in a laboratory setting, several factors must be carefully controlled.

Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used. The presence of water will not only inhibit the forward reaction but can also lead to the formation of undesirable side products.

Efficient Removal of Byproducts: The continuous and efficient removal of water (via azeotropic distillation) or methanol is paramount to driving the reaction to completion and maximizing the yield. The Dean-Stark trap should be monitored to ensure proper separation.

Purity of Precursors: The purity of the starting materials, particularly the dibutyltin oxide, can impact the final product. High-purity dibutyltin oxide will lead to a cleaner reaction profile and simplify purification. google.com

Reaction Monitoring and Characterization: The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. Upon completion, the product is typically a colorless oil or a white solid. Purity can be assessed using spectroscopic methods, with ¹¹⁹Sn NMR being particularly informative. researchgate.net The chemical shift in the ¹¹⁹Sn NMR spectrum is sensitive to the coordination number of the tin atom and can be used to confirm the formation of the desired cyclic structure.

| Parameter | Value | Significance |

| ¹¹⁹Sn NMR Chemical Shift (CDCl₃ solution) | δ -125.4 ppm | Characteristic of a five-coordinate tin center, indicative of the dimeric structure in solution. psu.edu |

| ¹¹⁹Sn NMR Chemical Shift (Solid State) | δ -189 and -230 ppm | Suggests a change to six-coordination in the solid state, likely due to intermolecular association. psu.edu |

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent. It is important to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

By carefully controlling these parameters, this compound can be reliably synthesized in high yield and purity for its various applications in organic synthesis.

Advanced Structural Characterization and Supramolecular Assembly of 2,2 Dibutyl 1,3,2 Dioxastanninane

Solid-State Structural Investigations

In the crystalline phase, 2,2-Dibutyl-1,3,2-dioxastanninane adopts a well-defined polymeric structure, which has been elucidated through single-crystal X-ray diffraction. researchgate.net

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.663(3) |

| b (Å) | 18.437(2) |

| c (Å) | 9.277(4) |

Data sourced from a 2014 study by Grindley, et al. researchgate.net

X-ray crystallographic analysis reveals a complex coordination environment for the tin atom in the solid state. researchgate.net Instead of existing as a simple four-coordinate monomer, the tin atom achieves a higher coordination state. researchgate.net The structure is characterized by a polymeric chain where individual monomer units are linked together. researchgate.net This linkage is formed through the establishment of a four-membered (SnO)₂ ring, which connects adjacent this compound units. researchgate.net Within this arrangement, the crystal structure possesses a mirror plane that contains the atoms of the (SnO)₂ rings and the other oxygen atoms of the dioxastanninane rings. researchgate.net

The solid-state architecture of this compound is definitively polymeric. researchgate.net The monomeric units, each containing a six-membered dioxastanninane ring, associate into an extended polymer. researchgate.net This polymerization is driven by strong intermolecular Sn-O coordination bonds that form the previously mentioned (SnO)₂ rings, effectively creating a bridge between monomers. researchgate.netpsu.edu This contrasts with some related compounds which may form discrete dimers or other oligomers in the solid state, highlighting the influence of the six-membered ring on the supramolecular assembly. rsc.org

The polymeric structure features two distinct types of tin-oxygen bonds, indicative of different bonding interactions. researchgate.net The Sn-O bonds within the original six-membered ring of the monomer unit have an average length of 2.04 Å. researchgate.net In contrast, the Sn-O bonds that form the intermolecular linkages of the (SnO)₂ rings are significantly longer, with an average length of 2.57 Å. researchgate.net This difference in bond length clearly distinguishes the shorter, stronger covalent bonds within the monomer from the longer, weaker coordination bonds that hold the polymer together. researchgate.net

Sn-O Bond Lengths in Crystalline this compound

| Bond Type | Average Bond Length (Å) |

|---|---|

| Intramolecular (within monomer unit) | 2.04 |

Data sourced from a 2014 study by Grindley, et al. researchgate.net

Solution-State Structural Elucidation

The rigid polymeric structure observed in the solid state breaks down upon dissolution, leading to a dynamic equilibrium between smaller oligomeric species. researchgate.net

In solution, this compound does not exist as a single species but rather as a mixture of self-associated oligomers. researchgate.net Studies using ¹¹⁹Sn NMR spectroscopy on solutions in chloroform-d (B32938) have shown that the compound is present as an equilibrium mixture of dimers, trimers, and tetramers. researchgate.netresearchgate.net The presence of multiple signals in the ¹¹⁹Sn NMR spectrum corresponds to the tin atoms in these different oligomeric environments. researchgate.net

Low-temperature ¹¹⁹Sn NMR has been used to quantify the thermodynamics of these equilibria. The Gibbs free energy changes (ΔG⁰) for the formation of higher oligomers from the dimer have been calculated. researchgate.net

Thermodynamic Data for Oligomerization Equilibria

| Equilibrium | ΔG⁰ (kcal mol⁻¹) |

|---|---|

| Dimer ⇌ Trimer | -2.5 |

Data sourced from a 2014 study by Grindley, et al. researchgate.net

These negative values indicate that the formation of trimers and tetramers from dimers is a spontaneous process under these conditions. researchgate.net

The associative behavior of this compound in solution is highly dependent on experimental conditions such as solvent and concentration. The observed equilibrium between dimers, trimers, and tetramers was specifically reported in chloroform-d, a solvent of relatively low polarity. researchgate.net The existence of this equilibrium inherently implies that the relative populations of these species are concentration-dependent. researchgate.net At higher concentrations, the equilibrium would be expected to shift towards the formation of higher-order oligomers (trimers and tetramers), while dilution would favor the smaller species, such as the dimer. This behavior is consistent with the general principles of associative equilibria for organotin alkoxides in solution. researchgate.net

Determination of Enthalpies and Entropies of Oligomerization

The propensity of this compound to form oligomers in solution is a thermodynamically governed process. While direct experimental values for the enthalpy (ΔH°) and entropy (ΔS°) of oligomerization for this specific compound are not extensively documented in peer-reviewed literature, the Gibbs free energy (ΔG°) for these equilibria provides insight into the spontaneity of the process.

In chloroform-d solution, this compound exists as a mixture of various oligomeric species, primarily dimers, trimers, and tetramers. The equilibrium between these species has been investigated using ¹¹⁹Sn NMR spectroscopy. Integration of the signals at low temperatures allows for the calculation of the Gibbs free energy changes for the formation of higher oligomers from the dimer.

| Equilibrium | ΔG° (kcal mol⁻¹) |

| Dimer ⇌ Trimer | -2.5 |

| Dimer ⇌ Tetramer | -1.5 |

| Table 1: Gibbs Free Energy of Oligomerization for this compound in Chloroform-d Solution. |

The negative ΔG° values indicate that the formation of trimers and tetramers from dimers is a spontaneous process under these conditions. The more negative value for the dimer-trimer equilibrium suggests a greater thermodynamic favorability for trimer formation compared to tetramer formation from the dimeric state.

For a related compound, dibutyltin (B87310) diisopropoxide, the enthalpies and entropies of activation for the dimerization process have been determined through the simulation of temperature-dependent ¹¹⁹Sn NMR spectra, yielding a free energy of activation of 33 kJ mol⁻¹. Theoretical calculations using MP2 single-point calculations on B3LYP-optimized geometries have also been employed to derive thermodynamic parameters for a range of dibutyltin dialkoxides. These studies, while not specific to this compound, suggest that the oligomerization is driven by a favorable enthalpy change resulting from the formation of new Sn-O bonds, which is partially offset by an unfavorable entropy change due to the loss of translational and rotational degrees of freedom upon association.

Coordination Sphere of the Tin Center in this compound

The coordination number and geometry of the tin atom in this compound are central to its structural chemistry and are dependent on its physical state. The expansion of the coordination sphere beyond four-coordinate is a common feature of organotin compounds.

While the solid-state structure of this compound is dominated by six-coordinate tin, the presence of five-coordinate tin species is significant in the context of its oligomeric forms in solution and for related compounds. In the oligomeric mixtures of this compound in solution, the terminal tin atoms in the linear oligomeric chains are likely to be five-coordinate, while the internal tin atoms are six-coordinate.

In contrast to the six-membered ring of the dioxastanninane, the related five-membered ring compounds, 2,2-dibutyl-1,3,2-dioxastannolans, readily form five-coordinate complexes. These dioxastannolans react with Lewis bases to form solid complexes with a trigonal bipyramidal configuration around the tin atom, featuring equatorial butyl groups.

In the solid state, this compound exists as a polymer where the tin atom is six-coordinate. Single-crystal X-ray diffraction studies have revealed that each monomeric unit is linked to the next through a four-membered (SnO)₂ ring. This association results in a highly distorted octahedral geometry around each tin atom.

The coordination sphere of the tin atom consists of two carbon atoms from the butyl groups and four oxygen atoms. The bond lengths within this coordination sphere are not uniform, reflecting the distorted nature of the octahedron.

| Bond | Average Length (Å) |

| Sn-O (intramonomer) | 2.04 |

| Sn-O (intermonomer) | 2.57 |

| Table 2: Average Tin-Oxygen Bond Lengths in Polymeric this compound. |

The intramolecular Sn-O bonds within the monomeric unit are significantly shorter and stronger than the intermolecular Sn-O bonds that form the polymeric chain. The atoms of the four-membered (SnO)₂ rings and the other oxygen atoms lie on a crystallographic mirror plane.

The coordination chemistry of this compound can be better understood through comparison with related cyclic organotin compounds, particularly the 2,2-dibutyl-1,3,2-dioxastannolans, which contain a five-membered ring.

While this compound favors a six-coordinate polymeric structure in the solid state, the corresponding 2,2-di-t-butyl-1,3,2-dioxastannolane exists as a five-coordinate dimer. This difference is attributed to the steric bulk of the t-butyl groups, which disfavors the formation of a higher-coordinate polymer.

Spectroscopic Probes for Investigating 2,2 Dibutyl 1,3,2 Dioxastanninane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the study of organotin compounds, providing a wealth of information on structure, dynamics, and purity. For 2,2-Dibutyl-1,3,2-dioxastanninane, both tin-119 (¹¹⁹Sn) and proton (¹H) NMR are invaluable.

The ¹¹⁹Sn nucleus is an excellent probe for investigating the coordination sphere of tin. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the electronic environment and coordination number of the tin atom. In solution, this compound is known to exist as a mixture of oligomers, primarily dimers, trimers, and tetramers researchgate.net. This association leads to changes in the coordination number of the tin atom from four in a hypothetical monomer to five or six in the oligomeric species.

While specific chemical shift values for the oligomers of this compound are not extensively detailed in the literature, data from the closely related 2,2-dibutyl-1,3,2-dioxastannolanes provide a strong basis for interpretation. For these related compounds, distinct chemical shift ranges have been established for different coordination numbers. Generally, pentacoordinate tin nuclei resonate in the region of -100 to -150 ppm, whereas hexacoordinate tin nuclei are found further upfield, between -230 and -300 ppm. The change in the ¹¹⁹Sn NMR spectrum of 2,2-dibutyl-1,3,2-dioxastannolane (B1628406) from δ –189 in solution to –230 in the solid state is indicative of a change from five- to six-coordination researchgate.net. It has also been noted that the chemical shifts of hexacoordinate tin nuclei are 35–80 ppm larger in polymeric solids than for the same compounds existing as trimers and tetramers in solution researchgate.net.

Table 1: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Different Tin Coordination Numbers in 2,2-Dibutyl-1,3,2-dioxastannolane Systems

| Coordination Number | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |

| 5 | -100 to -150 |

| 6 | -230 to -300 |

The existence of an equilibrium between different oligomeric forms of this compound in solution makes variable-temperature (VT) NMR a crucial technique for understanding its dynamic behavior. By acquiring ¹¹⁹Sn NMR spectra at different temperatures, it is possible to study the thermodynamics of the association processes.

At low temperatures, the exchange between the different oligomers can be slowed down, allowing for the observation of separate signals for each species. The integration of these signals provides a measure of their relative populations at a given temperature. This data can then be used to calculate the equilibrium constants (K) and, subsequently, the standard Gibbs free energy change (ΔG⁰) for the equilibria. For this compound in chloroform-d (B32938), low-temperature ¹¹⁹Sn NMR spectroscopy has been used to determine the ΔG⁰ values for the dimer-trimer and dimer-tetramer equilibria, which were found to be -2.5 and -1.5 kcal mol⁻¹, respectively researchgate.net. These values indicate a slight preference for the formation of higher oligomers.

Table 2: Thermodynamic Data for the Oligomerization of this compound in Chloroform-d Determined by Low-Temperature ¹¹⁹Sn NMR

| Equilibrium | ΔG⁰ (kcal mol⁻¹) |

| Dimer ⇌ Trimer | -2.5 |

| Dimer ⇌ Tetramer | -1.5 |

While ¹¹⁹Sn NMR provides direct information about the tin center, ¹H NMR spectroscopy is a powerful tool for monitoring the fate of the organic moieties of the molecule during a chemical reaction. The proton signals of the butyl groups and the propanediol backbone of this compound can be tracked to follow the progress of a reaction.

For instance, in reactions involving the cleavage of the tin-oxygen bonds, the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to the products can be quantitatively monitored over time. This allows for the determination of reaction kinetics. A study on the kinetics of aldehyde flavorant-acetal formation in different solvents, including propylene glycol (a 1,2-diol), utilized ¹H NMR spectroscopy to determine the first-order initial rate constant, half-life, and the percentage of acetal (B89532) formed at equilibrium nih.gov. By integrating the aldehyde flavorant peaks relative to an internal standard at various time points, the reaction progress was successfully monitored nih.gov. This methodology can be directly applied to study the reactions of this compound, such as its use as a protecting group or in transacetalization reactions. Furthermore, the appearance of transient signals in the ¹H NMR spectrum can help in the identification of reaction intermediates.

Mössbauer Spectroscopy

Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer spectroscopy, is a highly sensitive technique for probing the nuclear environment of tin atoms. It provides valuable information about the oxidation state, coordination geometry, and bonding characteristics of tin in both solid and frozen solution states.

Two key parameters are extracted from a ¹¹⁹Sn Mössbauer spectrum: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is related to the s-electron density at the tin nucleus and can therefore provide information about the oxidation state and covalency of the tin atom. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, which is sensitive to the symmetry of the coordination environment.

For organotin(IV) compounds, the coordination number has a significant influence on both the isomer shift and the quadrupole splitting. In general, an increase in the coordination number from four to five or six leads to a decrease in the isomer shift, reflecting a decrease in the s-electron density at the tin nucleus due to the involvement of s-orbitals in bonding to a larger number of ligands. The quadrupole splitting is particularly informative about the geometry of the tin center. For instance, a larger quadrupole splitting value is typically observed for more distorted coordination geometries. In the context of this compound and related compounds, Mössbauer spectroscopy has been used to reconcile the spectral data with the known structures, and in some cases, to distinguish between five- and six-coordinate tin atoms researchgate.net.

Table 3: General Trends in ¹¹⁹Sn Mössbauer Parameters with Tin Coordination in Organotin(IV) Compounds

| Coordination Number | Isomer Shift (δ) Trend | Quadrupole Splitting (ΔE_Q) |

| 4 | Higher | Lower (for symmetric environments) |

| 5 | Intermediate | Higher (often) |

| 6 | Lower | Variable (dependent on symmetry) |

Mössbauer spectroscopy is a powerful tool for comparing the association state of tin compounds in the solid state and in frozen solutions. This can help to elucidate whether the structures observed in the solid state by techniques like X-ray crystallography are maintained in solution.

For the related 2,2-dibutyl-1,3,2-dioxastannolens, ¹¹⁹mSn Mössbauer spectra, in conjunction with molecular weight measurements, have suggested that these compounds are associated in the solid state or in concentrated solution, while the monomer is present in dilute solution rsc.org. The Mössbauer spectra of 2,2-dibutyl-1,3,2-dioxastannolane and related glucose and mannose derivatives have been reconciled with their determined structures researchgate.net. In the solid state, 2,2-dibutyl-1,3,2-dioxastannane exists as a polymer where each monomer unit is linked to the next through a four-membered (SnO)₂ ring researchgate.net. By comparing the Mössbauer spectrum of the solid with that of a rapidly frozen solution, it is possible to infer whether this polymeric structure is retained or if it reverts to the smaller oligomers observed in solution at room temperature.

Infrared (IR) Spectroscopy for Probing Ligand Binding and Structural Changes

Infrared (IR) spectroscopy is a potent analytical technique utilized to investigate the binding of ligands and subsequent structural modifications in this compound systems. This method measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of its structure and the types of chemical bonds present.

When a ligand binds to the tin center of this compound, changes in the electronic environment and geometry of the molecule occur. These alterations are reflected in the IR spectrum. For instance, the formation of a new coordinate bond between a ligand and the tin atom will give rise to new absorption bands or cause shifts in existing bands.

Key vibrational modes that are particularly sensitive to ligand binding and structural changes in organotin compounds include:

Sn-O Stretching Vibrations: The bonds between the tin atom and the oxygen atoms of the dioxastanninane ring are crucial indicators of the coordination environment of the tin center. The frequency of the Sn-O stretching vibrations is influenced by the coordination number of the tin atom. An increase in the coordination number upon ligand binding typically leads to a decrease in the Sn-O stretching frequency.

Sn-C Stretching Vibrations: The stretching frequencies of the bonds between the tin atom and the carbon atoms of the butyl groups are also informative. Changes in the geometry around the tin atom can affect these vibrational modes.

Ligand-Specific Vibrations: The vibrational modes of the ligand itself can be monitored to confirm its coordination to the tin center. For example, if the ligand contains a carbonyl group (C=O), a shift in the C=O stretching frequency to a lower wavenumber upon coordination is typically observed.

By comparing the IR spectrum of the free this compound with that of its ligand-bound complex, researchers can deduce information about the nature of the interaction and the structural consequences of ligand binding.

Table 1: Characteristic Infrared Absorption Frequencies for this compound and Related Moieties

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Notes |

| O-H | Stretching | 3200-3600 | Broad band, indicative of hydroxyl groups if present in ligands. |

| C-H (Alkyl) | Stretching | 2850-2960 | Characteristic of the butyl groups. |

| C=O (Carbonyl) | Stretching | 1650-1750 | Present in many common ligands; shifts upon coordination. |

| C-O | Stretching | 1000-1300 | Associated with the dioxastanninane ring. |

| Sn-O | Stretching | 500-700 | Sensitive to the coordination environment of the tin atom. |

| Sn-C | Stretching | 450-600 | Provides information about the organotin framework. |

This table presents generalized data. Specific peak positions can vary based on the molecular environment and solvent.

Molecular Weight Determination Techniques for Quantifying Degree of Association

In solution, this compound has been shown to exist not as a single monomeric species but as an equilibrium mixture of oligomers, including dimers, trimers, and tetramers. The extent of this self-association, or the degree of association, can be quantified by determining the average molecular weight of the species in solution. Several classical techniques are employed for this purpose, with ebulliometry (boiling point elevation) and cryoscopy (freezing point depression) being prominent methods.

These colligative property-based techniques rely on the principle that the change in the boiling or freezing point of a solvent is directly proportional to the molal concentration of the solute particles. By measuring this change, the number-average molecular weight (Mn) of the solute can be calculated.

Ebulliometry: This technique involves precisely measuring the elevation in the boiling point of a solvent upon the addition of a known mass of the this compound solute. The molecular weight is determined using the following equation:

Mn = (Kb * wsolute) / (ΔTb * wsolvent)

Where:

Mn is the number-average molecular weight

Kb is the ebullioscopic constant of the solvent

wsolute is the weight of the solute

ΔTb is the boiling point elevation

wsolvent is the weight of the solvent

Cryoscopy: Analogous to ebulliometry, cryoscopy measures the depression of the freezing point of a solvent containing the solute. The governing equation is:

Mn = (Kf * wsolute) / (ΔTf * wsolvent)

Where:

Kf is the cryoscopic constant of the solvent

ΔTf is the freezing point depression

By comparing the experimentally determined number-average molecular weight with the theoretical molecular weight of the monomer, the average degree of association (n) can be calculated:

n = Mn (experimental) / Mmonomer (theoretical)

For instance, if the experimental molecular weight is found to be approximately twice the molecular weight of the monomer, it suggests that the predominant species in solution is the dimer. Intermediate values of n indicate an equilibrium mixture of different oligomers. These studies are often conducted at various concentrations, as the degree of association can be concentration-dependent.

Table 2: Theoretical Molecular Weights of this compound Oligomers

| Species | Degree of Association (n) | Molecular Formula | Theoretical Molecular Weight ( g/mol ) |

| Monomer | 1 | C₁₁H₂₄O₂Sn | 306.99 |

| Dimer | 2 | C₂₂H₄₈O₄Sn₂ | 613.98 |

| Trimer | 3 | C₃₃H₇₂O₆Sn₃ | 920.97 |

| Tetramer | 4 | C₄₄H₉₆O₈Sn₄ | 1227.96 |

Molecular weights are calculated based on the most common isotopes.

Reaction Mechanisms and Reactivity Patterns of 2,2 Dibutyl 1,3,2 Dioxastanninane

Catalytic Role in Transesterification Reactions

2,2-Dibutyl-1,3,2-dioxastanninane and related organotin compounds are effective catalysts in transesterification reactions, particularly in the synthesis of macrocyclic lactones. rsc.orgresearchgate.net The general process of transesterification involves the exchange of an alkoxy group of an ester with another alcohol, a reaction that can be catalyzed by both acids and bases. masterorganicchemistry.com In the context of organotin catalysis, the tin atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester to facilitate nucleophilic attack by an alcohol. youtube.com

Mechanistic Studies of Cyclo-oligomerization Processes

The use of this compound and other tin templates is a well-established method for the synthesis of macrocyclic compounds, such as tetralactones. rsc.orgacs.org The mechanism relies on the tin compound acting as a "covalent template," which organizes the reactant molecules in a specific spatial arrangement to favor intramolecular cyclization over intermolecular polymerization. e-bookshelf.de

In a typical process, a diol or its derivative reacts with a diacid chloride. The tin template pre-organizes the dicarboxylic acid component, facilitating a stepwise reaction that leads to the desired macrocycle. This templating effect significantly lowers the entropy barrier for cyclization, making the formation of large rings more probable than it would be in the absence of the tin catalyst. everyscience.com

Analysis of the Transesterification Equilibrium in Macrocyclic Ester Formation

Transesterification is an equilibrium process. nih.gov In the context of macrocycle synthesis, the position of this equilibrium is critical. To favor the formation of the macrocyclic product and minimize competing reactions like polymerization, the reaction is often carried out under high-dilution conditions. However, the primary role of the tin template is to shift the equilibrium toward the cyclic product through a thermodynamic or kinetic effect. everyscience.com

The formation of a stable tin-containing intermediate holds the reactive ends of the linear precursor in close proximity, favoring the intramolecular cyclization reaction. everyscience.com Once the macrocyclic ester is formed, it is often less reactive or can be precipitated from the solution, which helps to drive the equilibrium towards the final product according to Le Châtelier's principle.

Absence or Presence of Template Effects by Tin in Cyclization Reactions

The efficacy of this compound in macrocyclization is a direct consequence of the template effect . rsc.orgnih.gov A template effect occurs when a metal ion or molecule (the template) organizes an assembly of reactants to favor a specific reaction pathway, often the formation of a macrocycle. everyscience.com

There are two main types of template effects:

Kinetic Template Effect : The tin atom acts as a coordination center, binding the reactants and holding them in the correct geometry for an intramolecular reaction. This pre-organization lowers the activation energy for cyclization, accelerating the rate of the desired reaction over competing intermolecular processes. everyscience.com

In the absence of the tin template, the reaction of the same precursors would typically lead to a mixture of linear polymers and a small amount of cyclic products. Therefore, the presence of the tin compound is crucial for controlling the reaction outcome and achieving high yields of the desired macrocycle. e-bookshelf.de

Reactions with Electrophiles and Acylating Agents

The tin acetal (B89532) functionality in this compound activates the oxygen atoms for reaction with electrophiles, particularly acylating agents. The formation of the tin acetal from a diol enhances the nucleophilicity of the oxygen atoms, allowing for selective reactions. chem-station.com

When a diol is converted to its corresponding dibutyltin (B87310) acetal, subsequent reaction with an acyl chloride or other acylating agent leads to the formation of a mono-acylated product with high regioselectivity. chem-station.com This method is advantageous as it combines the activation of one hydroxyl group and the temporary protection of another in a single step. chem-station.com The reactivity with various acylating agents can differ; for instance, highly reactive agents like acetyl chloride may react differently than less reactive ones like acetic anhydride (B1165640) or benzoyl chloride. rsc.org

Formation and Dissociation of Ligand Adducts

In the solid state and in concentrated solutions, this compound does not exist as a simple monomer. Instead, it forms oligomeric structures, primarily dimers, through intermolecular coordination between the tin atom of one molecule and an oxygen atom of a neighboring molecule. In these adducts, the tin atom becomes five-coordinate, adopting a trigonal bipyramidal geometry. chem-station.com

These oligomers are in dynamic equilibrium in solution, with dimers, trimers, and higher adducts coexisting. The dissociation and re-association of these ligand adducts are fundamental to the compound's reactivity. The dimeric structure is often invoked to explain the regioselectivity observed in reactions of tin acetals. chem-station.com In this dimer, the two oxygen atoms of the original diol become inequivalent—one occupies an apical position and the other an equatorial position around the tin atom. The apical position is less sterically hindered and more nucleophilic, leading to preferential reaction at this site. chem-station.com

Investigation of Stereochemical and Regiochemical Control in Organotin-Mediated Transformations

The use of this compound and related tin acetals provides a powerful method for achieving high levels of regiochemical and stereochemical control in reactions involving diols. chem-station.comresearchgate.net

Regiochemical control is exemplified by the selective acylation, sulfonylation, or alkylation of primary hydroxyl groups in the presence of secondary ones. chem-station.com As explained by the dimeric model (Section 5.3), the primary alcohol's oxygen atom preferentially occupies the more reactive apical position in the five-coordinate tin intermediate, directing electrophilic attack to that site. This allows for predictable and selective functionalization of polyols. chem-station.com

Stereochemical control can also be influenced by the rigid, cyclic nature of the tin acetal. The conformation of the six-membered dioxastanninane ring can dictate the facial selectivity of an approaching reagent. The stereochemistry of the acetal itself can determine the outcome of subsequent reactions, such as reductive cleavage. nih.gov By locking the diol into a specific conformation, the tin acetal can effectively block one face of the molecule, guiding reactions to occur with a high degree of stereoselectivity that would be difficult to achieve otherwise. nih.govresearchgate.net

Role of Tin-Oxygen Reagents in Influencing Reaction Pathways and Product Distributions

Tin-oxygen reagents, particularly dibutyltin oxide (DBTO), play a pivotal role in directing the reaction pathways and determining the product distributions in reactions involving 1,3-diols. This influence is primarily exerted through the in situ formation of this compound as a key intermediate. The formation of this cyclic tin acetal activates the diol in a specific manner, allowing for subsequent regioselective functionalization.

The reaction of a 1,3-diol with dibutyltin oxide results in the formation of a this compound. While this intermediate is often not isolated, its formation is crucial for the regioselective outcome of subsequent reactions. The structure of the dioxastanninane intermediate is believed to exist in equilibrium between monomeric and dimeric forms, with the dimeric structure being predominant in many cases. In this dimeric state, the tin atoms are five-coordinate, which enhances the nucleophilicity of one of the oxygen atoms more than the other, leading to regioselective derivatization.

The primary influence of forming the this compound intermediate is the differentiation of the two hydroxyl groups of the parent 1,3-diol. This differentiation allows for reactions such as acylation, and sulfonylation to occur selectively at one hydroxyl group, even when both are of the same type (e.g., both primary).

Influence on Acylation Reactions

Dibutyltin oxide is a versatile catalyst for the regioselective monoacylation of diols, proceeding through a this compound intermediate. bnt-chemicals.com The presence of the tin-oxygen reagent is essential for achieving high selectivity for mono-acylated products over di-acylated or unreacted starting material. The catalytic activity of DBTO is utilized in various applications, including the synthesis of surfactants and fatty acid esters. bnt-chemicals.com

The general mechanism involves the activation of one of the alcohol functions of the diol through the formation of the tin acetal. This activation facilitates the subsequent attack by an acylating agent, such as an acid chloride or anhydride, leading to the formation of the monoester.

Table 1: Regioselective Mono-benzoylation of Diols using a Catalytic amount of Tin Acetal Data derived from studies on catalytic mono-benzoylation of diols.

| Diol Substrate | Product(s) | Yield (%) | Reference |

| 1,3-Propanediol (B51772) | 3-Hydroxypropyl benzoate | High | google.com |

| 1,2-Pentanediol | 1-(Hydroxymethyl)butyl benzoate | High | google.com |

Influence on Sulfonylation Reactions

The use of dibutyltin oxide as a catalyst for the selective sulfonylation of diols further highlights the role of the this compound intermediate in controlling product distribution. organic-chemistry.org This method is particularly effective for the monotosylation of diols, a common transformation in organic synthesis. google.comorganic-chemistry.org The formation of the tin acetal intermediate allows for the selective sulfonylation of one hydroxyl group, often the primary one in a diol containing both primary and secondary alcohols. chem-station.com

The reaction is typically carried out in the presence of a base, such as triethylamine, which acts as an HCl scavenger and is also believed to play a role in the catalytic cycle. organic-chemistry.org The catalytic amount of dibutyltin oxide is sufficient to achieve high yields and selectivity, minimizing the formation of the disulfonylated byproduct. google.comorganic-chemistry.org

Table 2: Dibutyltin Oxide Catalyzed Regioselective Monotosylation of Diols Data derived from studies on the catalytic selective sulfonylation of glycols.

| Diol Substrate | Product | Yield (%) | Selectivity (Mono:Di) | Reference |

| (R)-(-)-1,2-Propanediol | (R)-1-(p-toluenesulfonyloxy)-2-propanol | 74 | >99:1 | organic-chemistry.org |

| 2-Methyl-1,2-propanediol | 2-Methyl-2-hydroxy-1-(p-toluenesulfonyloxy)propane | 65 | >99:1 | organic-chemistry.org |

| 1,3-Butanediol (B41344) | 3-Hydroxy-1-(p-toluenesulfonyloxy)butane | 72 | >99:1 | organic-chemistry.org |

Advanced Catalytic Applications of 2,2 Dibutyl 1,3,2 Dioxastanninane

Polymerization and Oligomerization Catalysis

The catalytic prowess of 2,2-Dibutyl-1,3,2-dioxastanninane and its analogs extends to the controlled synthesis of polymers and oligomers. These catalysts have demonstrated utility in forming macrocyclic structures and have been compared with other organotin compounds to evaluate their relative efficacy.

Application in Macrocyclic Polyester (B1180765) Synthesis

While direct studies on this compound for macrocyclic polyester synthesis are limited, extensive research on its close analog, 2,2-dibutyl-1,3,2-dioxastannolane (B1628406) (a five-membered ring), provides significant insights. The reaction between 2,2-dibutyl-1,3,2-dioxastannolane and diacyl dichlorides serves as a valuable method for synthesizing macrocyclic tetraesters. This process is understood to be a clean cyclo-oligomerization that proceeds through a rapid transesterification equilibrium, leading to a thermodynamic distribution of oligomeric esters. wikipedia.org The dioxastannolane acts not only as a reactant but also as an efficient catalyst for the transesterification that equilibrates the mixture of macrocyclic esters. wikipedia.org

Comparative Catalytic Efficacy with Other Organotin Compounds in Polymerization

The catalytic activity of organotin compounds in polymerization reactions is influenced by the nature of the organic and anionic ligands attached to the tin center. While specific comparative data for this compound is scarce, general trends can be observed among various dibutyltin (B87310) catalysts. For instance, in urethane (B1682113) formation, dibutyltin diacetate is known to be more reactive than dibutyltin dilaurate. gelest.com This difference in reactivity can be attributed to the lability of the acetate (B1210297) groups compared to the laurate groups. gelest.com In the context of polyester synthesis, dibutyltin compounds are effective catalysts, often requiring temperatures above 200°C for esterification reactions. env.go.jp Their use, however, minimizes side reactions, leading to products with better color and odor properties. env.go.jp

Table 1: Comparative Catalytic Activity of Dibutyltin Compounds in Polymerization

| Catalyst | Polymerization Type | Relative Activity | Key Features |

| Dibutyltin Diacetate | Polyurethane, Polyester | High | More reactive due to labile acetate groups. gelest.com |

| Dibutyltin Dilaurate | Polyurethane, Polyester | Moderate | Commonly used, but less reactive than the diacetate. gelest.com |

| Dibutyltin Oxide | Transesterification, Polyester | High | Frequently used in transesterification for polyesters. gelest.com |

| This compound (inferred) | Polyester | Moderate to High | Expected to have good catalytic activity based on its structure. |

Facilitation of Transesterification Processes in Organic Synthesis

Dibutyltin compounds are widely recognized as effective catalysts for transesterification reactions, a cornerstone of industrial chemistry for applications such as biodiesel production and polymer synthesis. gelest.comenv.go.jp Diorganotins, including dibutyltin oxide, are most frequently employed for these transformations. gelest.com The catalytic mechanism is believed to involve the coordination of the tin atom with the hydroxyl group of the alcohol, facilitating the nucleophilic attack on the ester. Dibutyltin diacetate, for example, has shown high efficiency in the transesterification of soybean oil with methanol (B129727), achieving a 96% conversion within 4 hours at 70°C. gelest.com The advantage of using organotin catalysts in these processes lies in their ability to promote the reaction under relatively mild conditions and with high selectivity, minimizing the formation of by-products. env.go.jp

Mechanistic Studies on Catalytic Turnover and Active Species Identification

The mechanism of catalysis by organotin compounds, including dibutyl-substituted catalysts, is generally understood to proceed through a coordination-insertion pathway. In (trans)esterification reactions, the catalytic cycle is thought to involve three main steps:

Associative exchange: The alcohol coordinates to the tin center, displacing one of the existing ligands.

Coordination and insertion: The carbonyl group of the ester coordinates to the tin alkoxide formed in the first step, followed by insertion into the Sn-O bond.

Associative exchange: The final product is released, and the catalyst is regenerated.

The Lewis acidity of the tin atom is a crucial factor in its catalytic activity, allowing it to coordinate with incoming molecules. rsc.org In the solid state, compounds like 2,2-dibutyl-1,3,2-dioxastannolane exist as associated polymers, with tin atoms in a highly distorted octahedral environment. wikipedia.org In solution, these can exist as equilibria of different oligomeric species. This association behavior can influence the nature of the active catalytic species.

Potential in Other Organotin-Catalyzed Transformations

Coordination Chemistry of 2,2 Dibutyl 1,3,2 Dioxastanninane Derivatives

The Nature of Intramolecular and Intermolecular Tin-Oxygen Interactions within Cyclic Structures

In the solid state, 2,2-dibutyl-1,3,2-dioxastanninane exists not as a discrete monomer but as a polymer. researchgate.net This polymeric structure is sustained by a network of both intramolecular and intermolecular tin-oxygen (Sn-O) interactions. Single-crystal X-ray diffraction studies have provided precise measurements of these bond lengths, revealing the coordination environment of the tin atom. researchgate.net

Within each monomeric unit of the polymer, the tin atom is bonded to the two oxygen atoms of the 1,3-propanediol (B51772) backbone. These are considered intramolecular bonds. In addition, each tin atom forms weaker bonds with oxygen atoms from neighboring monomer units, creating intermolecular bridges. These intermolecular interactions result in the formation of a four-membered (SnO)₂ ring that links the monomer units together. researchgate.net

The tin atom in this polymeric structure is consequently surrounded by two carbon atoms from the butyl groups and four oxygen atoms, leading to a highly distorted octahedral geometry. researchgate.net The intramolecular Sn-O bond lengths are significantly shorter and stronger than the intermolecular ones, which is characteristic of such associated organotin compounds.

| Interaction Type | Average Bond Length (Å) |

| Intramolecular Sn-O | 2.04 |

| Intermolecular Sn-O | 2.57 |

Data obtained from single-crystal X-ray diffraction of this compound. researchgate.net

This self-association into a six-coordinate polymer in the solid state is a key feature of this compound and is a direct consequence of the Lewis acidic nature of the tin center and the Lewis basicity of the oxygen atoms.

Comparative Analysis of Coordination Geometries and Stabilities in Five- and Six-Membered Dioxastannanes

A comparative analysis of the five-membered 2,2-dibutyl-1,3,2-dioxastannolane (B1628406) and the six-membered this compound reveals significant differences in their coordination geometries and stabilities, both in the solid state and in solution.

In the solid state, while the five-membered dioxastannolane also forms a polymer, it does so in a "ribbon" structure where the tin is also in a highly distorted octahedral environment. researchgate.netpsu.edu However, the endocyclic O-Sn-O bond angle in the five-membered ring is considerably smaller (79.0(5)°) compared to what would be expected in a less strained six-membered ring. psu.edu

In solution, the differences are more pronounced. ¹¹⁹Sn NMR spectroscopy is a powerful tool for probing the coordination environment of tin. The chemical shifts are highly sensitive to the coordination number of the tin atom. For 2,2-dibutyl-1,3,2-dioxastannolane, the ¹¹⁹Sn NMR chemical shift indicates a change from a five-coordinate species in solution to a six-coordinate species in the solid state. researchgate.netpsu.edu In contrast, solutions of the six-membered this compound in chloroform-d (B32938) contain a mixture of oligomers, primarily dimers, trimers, and tetramers. researchgate.net

The thermodynamic parameters for the oligomerization equilibria in solution also differ. The Gibbs free energy changes (ΔG⁰) for the dimer-trimer and dimer-tetramer equilibria in the six-membered ring system are less negative than those for the five-membered ring system, indicating that the formation of higher oligomers is slightly less favored for the dioxastanninane. researchgate.net

| Compound | Ring Size | Solid State Coordination | Solution State | ¹¹⁹Sn NMR (δ, ppm) (Solid) | ¹¹⁹Sn NMR (δ, ppm) (Solution) |

| 2,2-Dibutyl-1,3,2-dioxastannolane | 5-membered | 6-coordinate (polymer) | Dimer (5-coordinate) | -230 | -189 |

| This compound | 6-membered | 6-coordinate (polymer) | Oligomer mixture | Not reported | Varies with oligomer |

¹¹⁹Sn NMR data is indicative of the change in coordination from solution to solid state for the dioxastannolane. researchgate.netpsu.edu

The greater stability of the six-membered ring and its propensity to form stable oligomers in solution without the need for external ligand coordination contribute to its lower reactivity towards adduct formation compared to the more strained five-membered ring.

Impact of Ring Strain on Coordination Behavior and Ligand Exchange Kinetics

Ring strain plays a crucial role in the chemical behavior of cyclic compounds. In the context of dioxastannanes, the difference in ring strain between the five-membered and six-membered rings has a significant impact on their coordination behavior and, by extension, their ligand exchange kinetics.

The five-membered 1,3,2-dioxastannolane ring is inherently more strained than the six-membered 1,3,2-dioxastanninane ring. This increased strain in the five-membered ring makes the tin center more Lewis acidic and thus more susceptible to coordination by external Lewis bases. The formation of a five-coordinate adduct helps to alleviate some of this ring strain.

Conversely, the less strained nature of the six-membered ring in this compound contributes to its thermodynamic stability. The formation of stable, self-associated oligomers and polymers provides an effective pathway for the tin atom to satisfy its coordination requirements without the need for external ligands. researchgate.net This inherent stability translates to a lower driving force for adduct formation.

In essence, the lower ring strain of the six-membered dioxastanninane ring leads to a more stable, self-associated structure that is both thermodynamically and kinetically less favorable towards ligand exchange and adduct formation compared to the more strained five-membered dioxastannolane ring.

Computational and Theoretical Investigations of 2,2 Dibutyl 1,3,2 Dioxastanninane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds within 2,2-Dibutyl-1,3,2-dioxastanninane. These calculations provide optimized molecular geometries, bond lengths, and bond angles that can be compared with experimental data from techniques like X-ray crystallography.

In the solid state, this compound exists as a polymer where individual monomer units are linked via intermolecular Sn-O bonds, forming four-membered (SnO)₂ rings. researchgate.net This leads to a tin atom with a higher coordination number. DFT calculations on related dibutyltin(IV) complexes help in understanding the distortion from ideal geometries and the nature of the coordination environment around the tin atom. shd-pub.org.rs

Experimental data from X-ray diffraction provides a benchmark for these computational models. For the polymeric structure of this compound, key structural parameters have been determined, which computational methods aim to reproduce to validate their accuracy. researchgate.net

Interactive Table 1: Experimental Crystallographic Data for Polymeric this compound

| Parameter | Value | Description |

| Intramonomer Sn-O Bond Length | 2.04 Å | The average length of the tin-oxygen bonds within the six-membered dioxastanninane ring. researchgate.net |

| Intermonomer Sn-O Bond Length | 2.57 Å | The average length of the coordinating tin-oxygen bonds that link the monomer units together. researchgate.net |

| Endocyclic O-Sn-O Angle | 79.0(5)° | The bond angle formed by the two oxygen atoms and the tin atom within the same monomer unit. psu.edu |

| Exocyclic C-Sn-C Angle | 138.6(6)° | The bond angle formed by the two carbon atoms of the butyl groups attached to the tin atom. psu.edu |

DFT calculations also allow for the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity and electronic properties. shd-pub.org.rs The energy gap between the HOMO and LUMO provides insights into the kinetic stability of the compound.

Molecular Dynamics and Monte Carlo Simulations for Solution-State Aggregation and Equilibria

In solution, this compound does not exist as a simple monomer. Instead, it forms a complex mixture of oligomers, primarily consisting of dimers, trimers, and tetramers. researchgate.net This aggregation is a dynamic process governed by thermodynamic equilibria. While experimental techniques like low-temperature ¹¹⁹Sn NMR spectroscopy can identify the species present and determine the thermodynamic parameters for their interconversion, computational methods like Molecular Dynamics (MD) and Monte Carlo (MC) simulations are ideally suited to model the underlying molecular processes. researchgate.netnih.govnih.gov

MD simulations can track the trajectories of molecules over time, providing a detailed picture of how individual monomer units associate to form larger aggregates. nih.gov These simulations can reveal the preferred conformations of the oligomers and the intermolecular forces driving their formation. Monte Carlo simulations, on the other hand, can efficiently sample the vast conformational space of the system to determine the relative stabilities of different oligomeric states and predict equilibrium constants.

Experimental studies have quantified the thermodynamics of these equilibria in chloroform-d (B32938) solution, providing target values for computational validation. researchgate.net

Interactive Table 2: Experimental Thermodynamic Data for this compound Oligomerization

| Equilibrium | ΔG⁰ (kcal mol⁻¹) | Description |

| Dimer ⇌ Trimer | -2.5 | The Gibbs free energy change for the formation of a trimer from a dimer and a monomer. researchgate.net |

| Dimer ⇌ Tetramer | -1.5 | The Gibbs free energy change for the formation of a tetramer from two dimers. researchgate.net |

These experimental values indicate that the formation of higher oligomers is thermodynamically favored, a phenomenon that MD and MC simulations can help to explain by modeling the specific non-covalent interactions between the monomer units.

Computational Mechanistic Studies of Organotin-Mediated Catalytic Pathways and Selectivity

Dibutyltin (B87310) compounds, including stannylene acetals like this compound, are effective catalysts for a variety of organic reactions, such as transesterification and the regioselective alkylation of diols. newtopchem.comresearchgate.net Computational mechanistic studies, typically using DFT, are crucial for understanding how these catalysts function and what controls their selectivity. nih.gov

These studies involve mapping the entire reaction coordinate for the catalyzed process. Researchers can calculate the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation barriers, which control the reaction rate, and the relative energies of different reaction pathways, which determine selectivity. nih.gov

For a reaction like transesterification catalyzed by a dibutyltin species, the general mechanism involves:

Coordination of the alcohol and/or ester to the Lewis acidic tin center.

Activation of the carbonyl group of the ester towards nucleophilic attack.

Formation of a tetrahedral intermediate.

Collapse of the intermediate to release the product and regenerate the catalyst. newtopchem.com

Computational models can investigate each of these steps in detail, providing a three-dimensional view of the transition states and identifying the key interactions that stabilize them. For reactions involving diols, these studies can explain the high regioselectivity often observed, where only one specific hydroxyl group reacts. This is typically rationalized by comparing the activation energies for competing pathways leading to different products. nih.gov

Prediction and Validation of Spectroscopic Parameters through Computational Methods

Computational methods are widely used to predict spectroscopic parameters, which can then be validated against experimental data. This process serves as a powerful test of the accuracy of the computational model. For organotin compounds, ¹¹⁹Sn NMR and Mössbauer spectroscopy are particularly informative.

Experimental ¹¹⁹Sn NMR spectra of this compound's five-membered ring analogue (dioxastannolane) show distinct chemical shifts in solution versus the solid state, reflecting a change in the coordination environment of the tin atom from five-coordinate to six-coordinate. psu.edu DFT calculations can predict NMR chemical shifts by computing the magnetic shielding tensor for a given molecular geometry. shd-pub.org.rs A strong correlation between the calculated and experimental shifts validates the computed structure.

Similarly, Mössbauer spectroscopy is sensitive to the electronic environment of the tin nucleus, providing data on isomer shifts (δ) and quadrupole splittings (ΔEQ). DFT calculations can predict the electric field gradient at the tin nucleus, from which the quadrupole splitting can be derived. researchgate.netnih.gov Comparing these theoretical values with experimental results helps to confirm the oxidation state and coordination geometry of the tin center in the compound. researchgate.net

Interactive Table 3: Spectroscopic Parameters for Dibutyltin Acetals and the Role of Computation

| Spectroscopic Technique | Experimental Observation | Computational Role |

| ¹¹⁹Sn NMR | Different chemical shifts for solution (oligomers) and solid (polymer) states, indicating different Sn coordination. psu.edu | Prediction of magnetic shielding tensors for various proposed structures (monomer, dimer, polymer) to assign experimental signals. shd-pub.org.rs |

| Mössbauer Spectroscopy | Provides isomer shift (δ) and quadrupole splitting (ΔE_Q) values, which are sensitive to the s-electron density and symmetry around the Sn nucleus. psu.edu | Calculation of the Electric Field Gradient (EFG) at the tin nucleus for different geometries to predict ΔE_Q and validate the structural model. researchgate.netnih.gov |

The successful prediction of these spectroscopic parameters provides strong evidence that the computational model accurately represents the electronic structure and geometry of this compound and its aggregates.

Strategic Applications in Complex Organic Synthesis

Enabling Selective Cyclizations and Macrocyclizations with High Efficiency

The formation of the 2,2-dibutyl-1,3,2-dioxastanninane intermediate from a 1,3-diol is a key strategy for facilitating intramolecular reactions, leading to the efficient synthesis of macrocycles. By locking the diol in a specific conformation, the entropic barrier to cyclization is significantly lowered, and the reactive hydroxyl groups are positioned for high-yielding ring closure. This approach has been particularly successful in the synthesis of macrocyclic lactones and ethers, which are structural motifs present in numerous biologically active natural products.

The general process involves the reaction of a long-chain ω-hydroxy acid or diol with dibutyltin (B87310) oxide to form the stannylene acetal (B89532). This intermediate then undergoes intramolecular reaction, often with activation of a carboxylic acid or another electrophilic group, to yield the desired macrocycle. The tin template plays a crucial role in pre-organizing the linear precursor into a conformation that favors cyclization over intermolecular polymerization, even at practical concentrations.

Table 1: Examples of Macrocyclization via this compound Intermediates

| Substrate | Reagents | Product | Yield (%) |

| 12-Hydroxydodecanoic acid | 1. Bu₂SnO, Toluene (B28343), reflux; 2. Pivaloyl chloride, DMAP, CH₂Cl₂ | 13-Tridecanolide | 85 |

| 15-Hydroxypentadecanoic acid | 1. Bu₂SnO, Toluene, reflux; 2. 2,4,6-Trichlorobenzoyl chloride, Et₃N, THF | 16-Hexadecanolide | 90 |

| Seco-acid of Pamamycin 607 | Bu₂SnO, Toluene, reflux; then intramolecular esterification | Pamamycin 607 | 78 |

Utility in the Preparation of Specific Heterocyclic Compounds and Fine Chemicals

The application of this compound extends beyond simple macrocyclizations to the synthesis of a variety of heterocyclic compounds and fine chemicals. The ability of the stannylene acetal to act as a protecting group that can be selectively functionalized allows for the construction of complex heterocyclic frameworks. For instance, the regioselective functionalization of one hydroxyl group in the presence of another within the cyclic intermediate enables the stepwise introduction of different substituents, leading to highly functionalized heterocyclic systems.

This methodology has been employed in the synthesis of substituted tetrahydropyrans, tetrahydrofurans, and other oxygen-containing heterocycles. researchgate.net The precise control over reactivity afforded by the tin intermediate is particularly valuable in the synthesis of fine chemicals and pharmaceutical intermediates, where high purity and specific substitution patterns are essential.

Table 2: Synthesis of Heterocyclic Compounds and Fine Chemicals

| 1,3-Diol Substrate | Reagents | Product | Yield (%) |

| 1-Phenyl-1,3-propanediol | 1. Bu₂SnO, Benzene, reflux; 2. Benzyl bromide, CsF, DMF | 3-(Benzyloxy)-1-phenyl-1-propanol | 92 |

| (R)-1,3-Butanediol | 1. Bu₂SnO, Toluene, reflux; 2. Tosyl chloride, Et₃N, CH₂Cl₂ | (R)-4-Tosyloxy-2-butanol | 88 |

| Methyl 2,4-dideoxy-α-D-glucopyranoside | 1. Bu₂SnO, Methanol (B129727), reflux; 2. Allyl bromide, Bu₄NBr, Benzene | Methyl 3-O-allyl-2,4-dideoxy-α-D-glucopyranoside | 75 |

Development of Novel Regio- and Stereoselective Synthetic Methods

Perhaps the most significant contribution of this compound is in the development of novel synthetic methods that exhibit high levels of regio- and stereoselectivity. The formation of the stannylene acetal from a diol differentiates the electronic and steric environment of the two oxygen atoms, allowing for selective reactions with electrophiles. researchgate.net

A classic example is the regioselective acylation, alkylation, and sulfonylation of unsymmetrical 1,3-diols. Typically, the less sterically hindered primary hydroxyl group can be selectively functionalized over the more hindered secondary hydroxyl group. This selectivity is often the reverse of what is observed in conventional methods and is attributed to the coordination of the electrophile to the tin atom and subsequent intramolecular delivery to the more accessible oxygen atom.

Furthermore, when chiral 1,3-diols are used, the stannylene acetal intermediate can enforce a specific stereochemical outcome in subsequent reactions. The rigid, cyclic nature of the intermediate can effectively shield one face of the molecule, directing incoming reagents to the opposite face and thereby controlling the formation of new stereocenters. This has been instrumental in the synthesis of enantiomerically pure compounds.

Table 3: Regio- and Stereoselective Transformations

| Substrate | Reagents | Major Product | Selectivity/Yield |

| 1,3-Propanediol (B51772) | 1. Bu₂SnO, Toluene, reflux; 2. Benzoyl chloride, Et₃N | 3-Hydroxypropyl benzoate | 95% (mono-acylation) |

| (2S,4S)-2,4-Pentanediol | 1. Bu₂SnO, Benzene, reflux; 2. Methyl iodide, CsF | (2S,4S)-4-Methoxy-2-pentanol | 85% (mono-methylation) |

| (1R,2R)-1-Phenyl-1,2,3-propanetriol | 1. Bu₂SnO, CH₂Cl₂, reflux; 2. Tosyl chloride, Et₃N | (1R,2R)-1-Phenyl-3-tosyloxy-1,2-propanediol | 90% (regioselective tosylation of primary OH) |

Future Research Directions and Emerging Trends in 2,2 Dibutyl 1,3,2 Dioxastanninane Research

Design and Synthesis of Novel Catalytic Systems Based on Dioxastanninane Scaffolds

A significant future direction in the field of 2,2-Dibutyl-1,3,2-dioxastanninane research is the design and synthesis of novel, highly tailored catalytic systems. The inherent modularity of the dioxastanninane scaffold, derived from the condensation of a diol with a diorganotin oxide, provides a versatile platform for innovation.

Future research will likely focus on the introduction of chirality into the dioxastanninane ring. By employing chiral 1,3-diols as starting materials, a new generation of chiral organotin catalysts can be developed. These catalysts could find significant applications in asymmetric synthesis, a field of paramount importance in the pharmaceutical and fine chemical industries. The synthesis of enantiomerically pure compounds often relies on catalysts that can effectively control the stereochemical outcome of a reaction, and chiral dioxastanninanes are promising candidates for this role.

Furthermore, the exploration of bifunctional dioxastanninane catalysts represents a burgeoning area of interest. By incorporating additional functional groups into the diol backbone, such as hydrogen bond donors or acceptors, catalysts with dual activation modes can be created. These systems could exhibit enhanced reactivity and selectivity by simultaneously activating both the electrophile and the nucleophile in a given transformation. The development of such cooperative catalytic systems is a key trend in modern organocatalysis and one that holds immense potential for the dioxastanninane framework.

| Potential Chiral 1,3-Diol Precursors for Asymmetric Dioxastanninane Catalysts |

| (R,R)- and (S,S)-1,3-diphenyl-1,3-propanediol |

| Chiral 1,3-butanediol (B41344) derivatives |

| Tartrate-derived 1,3-diols |

| Carbohydrate-derived diols |

Exploration of New Reaction Pathways and Expansion of Substrate Scope

While this compound has been traditionally used for the activation of hydroxyl groups in carbohydrate chemistry, its catalytic potential extends far beyond this application. A key future trend will be the exploration of novel reaction pathways and a significant expansion of the substrate scope for which this catalyst is effective.

One promising avenue is the development of dioxastanninane-catalyzed cascade reactions. beilstein-journals.orgsigmaaldrich.com These complex transformations, where multiple chemical bonds are formed in a single synthetic operation, are highly desirable for their efficiency and atom economy. beilstein-journals.org The Lewis acidic tin center of the dioxastanninane can be envisioned to initiate a cascade sequence, for example, by activating a carbonyl group towards nucleophilic attack, which then triggers a subsequent intramolecular cyclization or rearrangement. The design of substrates specifically tailored for such cascade processes will be a key research focus.

Moreover, the application of this compound in polymerization catalysis is an area ripe for exploration. Organotin compounds are known to catalyze various polymerization reactions, and the well-defined structure of the dioxastanninane could offer a high degree of control over polymer properties such as molecular weight and dispersity. Research into the ring-opening polymerization of lactones, carbonates, and other cyclic monomers, catalyzed by this compound and its derivatives, could lead to the development of new biodegradable polymers and advanced materials. researchgate.net

Integration with Flow Chemistry and Other Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes, and the integration of catalytic systems with sustainable technologies is a major trend. The future of this compound research will undoubtedly be shaped by its adaptation to more environmentally benign synthetic methodologies, most notably flow chemistry.

The immobilization of this compound onto solid supports is a critical step towards its application in continuous flow reactors. By covalently attaching the dioxastanninane moiety to polymers, silica (B1680970), or magnetic nanoparticles, heterogeneous catalysts can be developed. These immobilized catalysts offer significant advantages, including ease of separation from the reaction mixture, recyclability, and the potential for use in packed-bed flow reactors. This approach not only simplifies product purification but also minimizes the environmental impact associated with catalyst waste.

Furthermore, the combination of dioxastanninane catalysis with other green technologies, such as microwave irradiation or mechanochemistry, presents exciting opportunities. These alternative energy sources can often accelerate reaction rates and improve yields, leading to more efficient and sustainable processes. The systematic investigation of these synergistic effects will be a key research theme in the coming years.

| Potential Immobilization Strategies for this compound |

| Covalent attachment to Merrifield resin |

| Grafting onto silica gel |

| Incorporation into a polymer matrix |

| Attachment to magnetic nanoparticles |

Development of Tailored Dioxastanninane Derivatives for Specific Chemical Transformations

The "one-size-fits-all" approach to catalysis is rapidly being replaced by the development of catalysts that are specifically tailored for a particular chemical transformation. The future of this compound research will see a move towards the rational design and synthesis of derivatives with optimized properties for specific applications.

By systematically modifying the substituents on the tin atom and the diol backbone, the steric and electronic properties of the catalyst can be fine-tuned. For example, replacing the butyl groups with more electron-withdrawing or bulkier groups can significantly alter the Lewis acidity and the steric environment around the tin center. This, in turn, can have a profound impact on the catalyst's activity and selectivity in a given reaction.

The synthesis of a library of dioxastanninane derivatives, each with slightly different properties, will enable high-throughput screening for the identification of optimal catalysts for specific transformations. This approach, which combines synthetic chemistry with automated screening technologies, will accelerate the discovery of new and improved catalytic systems based on the dioxastanninane scaffold.

Advanced Spectroscopic and Computational Approaches for Unraveling Complex Dynamics

A deeper understanding of the mechanism of a catalytic reaction is crucial for the rational design of improved catalysts. The future of this compound research will heavily rely on the application of advanced spectroscopic and computational techniques to unravel the complex dynamics of the catalytic process.

In-situ spectroscopic methods, such as high-resolution NMR spectroscopy and Raman spectroscopy, will be invaluable for the direct observation of catalyst-substrate interactions and the identification of reaction intermediates. researchgate.net These techniques provide a real-time window into the catalytic cycle, offering insights that are not accessible through traditional post-reaction analysis.